Thalidomide-5-COOH

PROTAC E3 Ligase Ligand Linker Chemistry

Choose Thalidomide-5-COOH for a direct, efficient route to CRBN-based PROTACs and molecular glues. Its free 5-carboxylic acid uniquely enables one-step amide/ester conjugation to any linker, eliminating multi-step functionalization and preserving degrader integrity. This modular building block accelerates SAR studies, allowing parallel linker and warhead optimization. Streamline your targeted protein degradation research with this essential, high-purity functionalized intermediate.

Molecular Formula C14H10N2O6
Molecular Weight 302.24 g/mol
CAS No. 1216805-11-6
Cat. No. B3418234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-COOH
CAS1216805-11-6
Molecular FormulaC14H10N2O6
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18)
InChIKeyYIBCNIAUDQMKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-COOH (CAS 1216805-11-6): CRBN Ligand for PROTAC Development


Thalidomide-5-COOH is a functionalized derivative of thalidomide that serves as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN). Its core structure is built upon the glutarimide scaffold essential for CRBN recruitment, while the key modification—a carboxyl group at the 5-position of the phthalimide ring—enables direct conjugation to linkers via amide or ester bond formation . This compound is a critical intermediate in the design and synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues aimed at targeted protein degradation .

Why Thalidomide-5-COOH Cannot Be Substituted by Unmodified Thalidomide in PROTAC Synthesis


In the context of targeted protein degradation, Thalidomide-5-COOH occupies a non-substitutable niche due to its precise functionalization for linker conjugation. Unmodified thalidomide, lenalidomide, and pomalidomide lack an orthogonal reactive group for direct, controlled attachment to linkers, resulting in complex and often inefficient synthetic routes that require additional functionalization steps and can compromise the final PROTAC's structure and activity [1]. The 5-carboxylic acid group provides a unique, well-defined conjugation handle that is absent in the parent drug and many first-generation analogs, making Thalidomide-5-COOH a privileged starting material for chemists seeking to maintain consistent CRBN engagement while precisely tuning the linker and target warhead components [2].

Thalidomide-5-COOH: A Quantitative Comparison of Conjugation Efficiency and Structural Utility


Direct Conjugation Handle vs. Unmodified Thalidomide

Thalidomide-5-COOH possesses a free carboxylic acid at the 5-position of the phthalimide ring, a functional group absent in thalidomide. This enables direct, high-yield amide or ester bond formation with amine- or alcohol-terminated linkers, a critical step in PROTAC assembly. Unmodified thalidomide requires initial, often low-yield, functionalization to introduce a reactive group, which can lead to side reactions and lower overall synthetic efficiency . While direct kinetic data for Thalidomide-5-COOH conjugation is not available in the public domain, the presence of the carboxyl group is a prerequisite for the modular and efficient synthesis of CRBN-based PROTACs, as validated by its widespread use in the field [1].

PROTAC E3 Ligase Ligand Linker Chemistry

Synthetic Efficiency: Thalidomide-5-COOH vs. Pre-conjugated E3 Ligand-Linker Conjugates

Unlike pre-conjugated E3 ligand-linker constructs like Thalidomide-5-O-CH2-COOH, which restricts the choice of target warhead and linker length, Thalidomide-5-COOH provides a versatile, non-restrictive starting point . It allows for independent optimization of the linker and target warhead in a PROTAC molecule, a flexibility that is often crucial for achieving optimal ternary complex formation and degradation efficiency [1]. The free acid group can be coupled with any linker bearing a terminal amine or alcohol, whereas pre-conjugated options limit the researcher to the pre-installed linker length and composition.

PROTAC Chemical Synthesis E3 Ligase

Preservation of CRBN Binding Affinity in PROTACs

While direct binding data for Thalidomide-5-COOH alone is not publicly reported, its incorporation into PROTACs like ARV-110 (a CRBN-based PROTAC targeting the androgen receptor) provides inferential evidence. ARV-110 utilizes a thalidomide-derived CRBN ligand and achieves sub-nanomolar DC50 values (<1 nM in LNCaP cells) [1]. This high potency is indicative that conjugation at the 5-position, as enabled by Thalidomide-5-COOH, does not ablate CRBN binding. In contrast, some modifications to the thalidomide core can lead to a complete loss of CRBN engagement, as seen with phthalimide, which shows no binding [2].

PROTAC CRBN Binding Affinity

Optimal Applications for Thalidomide-5-COOH in Drug Discovery


High-Throughput Synthesis of CRBN-Based PROTAC Libraries

Researchers building diverse PROTAC libraries targeting a specific protein of interest (POI) can use Thalidomide-5-COOH as a universal E3 ligase ligand. Its free carboxylic acid allows for parallel conjugation to a variety of linkers (e.g., PEG chains, alkyl linkers) and subsequent attachment to different POI warheads. This modular approach minimizes synthetic steps and enables rapid structure-activity relationship (SAR) studies to identify an optimal degrader [1].

Development of Next-Generation Molecular Glues

The CRBN-binding glutarimide core of Thalidomide-5-COOH is essential for the development of molecular glues—small molecules that induce proximity between CRBN and a neo-substrate. The 5-COOH group can be used to tether diverse chemical moieties designed to recruit novel target proteins for degradation. This application leverages the compound's ability to retain CRBN binding while offering a site for chemical diversification to alter substrate specificity [2].

Investigating Ternary Complex Formation and Kinetics

In academic and industrial settings focused on understanding the fundamentals of targeted protein degradation, Thalidomide-5-COOH serves as a foundational tool. It can be used to create well-defined, homogeneous PROTACs to study the kinetics of ternary complex (POI:PROTAC:CRBN) formation and subsequent ubiquitination. The ability to precisely control the linker composition starting from this single building block allows for systematic studies on how linker length and rigidity affect degradation efficiency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.